molecular formula C18H15N3O2S B2430800 (Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 681268-51-9

(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2430800
CAS No.: 681268-51-9
M. Wt: 337.4
InChI Key: VUZPDIPHYKNAES-HJWRWDBZSA-N
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Description

(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(9-8-14-7-4-10-23-14)19-18-15-11-24-12-16(15)20-21(18)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,22)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZPDIPHYKNAES-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)/C=C\C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide represents a significant addition to the class of biologically active compounds, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with thieno[3,4-c]pyrazole frameworks. The synthetic route typically involves:

  • Formation of the Thieno[3,4-c]pyrazole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acrylamide formation : The final step involves the introduction of the acrylamide moiety via condensation reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the thieno[3,4-c]pyrazole moiety exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
4bMCF-73.16
4cMCF-72.74
6aMCF-70.39

These results indicate that modifications to the structure can enhance biological activity significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Escherichia coli125 μg/mL
Candida albicans250 μg/mL

These findings suggest that the furan and thieno groups contribute to enhanced interaction with microbial targets .

Anti-inflammatory and Immunomodulatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, certain thieno[3,4-c]pyrazole derivatives have been shown to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .

Case Studies

  • In Vitro Studies : A study evaluated the activity of related compounds in various cancer cell lines, demonstrating a correlation between structural modifications and increased potency against specific targets.
  • In Vivo Models : Animal studies assessing anti-tumor efficacy reported significant tumor regression in models treated with thieno[3,4-c]pyrazole derivatives compared to controls.

Scientific Research Applications

Synthetic Route Overview

  • Starting Materials : Furan derivatives and thieno[3,4-c]pyrazole derivatives.
  • Catalysts : Various catalysts can be employed to enhance reaction efficiency.
  • Solvents : Organic solvents such as ethanol or methanol are typically used.
  • Reaction Conditions : Controlled temperature and pH are crucial for optimal yield.

Biological Activities

Research has indicated that (Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms that warrant further investigation.
  • Antibacterial Properties : The compound has shown promise in combating bacterial infections, potentially serving as a lead compound in antibiotic development.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses could position it as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds, providing insights into the potential applications of this compound:

Study Focus Findings
Study 1Anticancer propertiesDemonstrated inhibition of cell proliferation in various cancer cell lines.
Study 2Antibacterial efficacyShowed activity against Gram-positive and Gram-negative bacteria.
Study 3Anti-inflammatory effectsReduced inflammatory markers in animal models.

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